LIL vs. DIL: α-Galactosidase Inhibition
Direct head-to-head comparison of enantiomers reveals a >800-fold difference in α-D-galactosidase inhibitory potency. LIL (1,4-dideoxy-1,4-imino-L-lyxitol) is a weak competitive inhibitor with Ki = 113 μM, whereas DIL (1,4-dideoxy-1,4-imino-D-lyxitol) is a potent competitive inhibitor with Ki = 0.13 μM [1]. This stereochemical inversion at C-2 and C-3 of the pyrrolidine ring abolishes high-affinity binding to the coffee bean α-galactosidase active site, demonstrating that the L-configuration is not simply a weaker binder but occupies a fundamentally different interaction landscape [2].
113 μMvsDIL
0.13 μM
| Evidence Dimension | α-D-Galactosidase inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 113 μM (LIL, weak competitive inhibitor) |
| Comparator Or Baseline | Ki = 0.13 μM (DIL, potent competitive inhibitor) |
| Quantified Difference | ~870-fold lower potency (113 μM vs. 0.13 μM) |
| Conditions | Coffee bean α-D-galactosidase, in vitro competitive inhibition assay, pH not specified |
Why This Matters
Procurement of LIL over DIL is essential when stereochemical control experiments are required; LIL serves as an enantiomeric negative control that validates the stereospecificity of observed DIL-dependent inhibition.
- [1] Mercer TB, Jenkinson SF, Bartholomew B, Nash RJ, Miyauchi S, Kato A, Fleet GWJ. Looking glass inhibitors: both enantiomeric N-benzyl derivatives of 1,4-dideoxy-1,4-imino-D-lyxitol [a potent competitive inhibitor of α-D-galactosidase] and of 1,4-dideoxy-1,4-imino-L-lyxitol [a weak competitive inhibitor of α-D-galactosidase] inhibit naringinase, an α-L-rhamnosidase competitively. Tetrahedron: Asymmetry. 2009;20(20):2368-2373. View Source
- [2] Fleet GWJ, Nicholas SJ, Smith PW, Evans SV, Fellows LE, Nash RJ. Potent competitive inhibition of α-galactosidase and α-glucosidase activity by 1,4-dideoxy-1,4-iminopentitols: syntheses of 1,4-dideoxy-1,4-imino-D-lyxitol and of both enantiomers of 1,4-dideoxy-1,4-iminoarabinitol. Tetrahedron Letters. 1985;26(26):3127-3130. View Source
